![molecular formula C12H11N3O2 B1350726 2-[(3-Pyridinylmethyl)amino]nicotinic acid CAS No. 460363-72-8](/img/structure/B1350726.png)
2-[(3-Pyridinylmethyl)amino]nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-Pyridinylmethyl)amino]nicotinic acid” is a chemical compound with the molecular formula C12H11O2N3 . It is a solid substance . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-[(3-Pyridinylmethyl)amino]nicotinic acid” is represented by the linear formula C12H11O2N3 . The InChI key for this compound is OAJOFQWUVNOBFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-[(3-Pyridinylmethyl)amino]nicotinic acid” is a solid substance . Its molecular weight is 229.23 . The InChI key for this compound is OAJOFQWUVNOBFJ-UHFFFAOYSA-N .Scientific Research Applications
Nicotinic Acid and Cardiovascular Health
Nicotinic acid has been recognized as a potent agent for modifying lipid profiles, notably for its ability to lower LDL (low-density lipoprotein) and VLDL (very low-density lipoprotein) cholesterol levels while raising HDL (high-density lipoprotein) cholesterol. It has shown efficacy in reducing cardiovascular events and slowing the progression of atherosclerosis. Advances have highlighted its nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, which may play a novel atheroprotective role. These findings suggest that nicotinic acid could become routine in treating atherosclerosis, contingent on ongoing clinical outcome trials and further exploration of its pleiotropic effects (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
Research has highlighted the promising role of nicotinic acid derivatives in anticancer drug development, focusing on their wide range of biological properties. Nitrogen-containing heterocyclic compounds, such as nicotinic acid, have shown superior effects in anticancer research. This review underscores the importance of synthetic approaches for creating anticancer drugs based on nicotinic acid, emphasizing its significance in treating cancer (Jain, Utreja, Kaur, & Jain, 2020).
Neurobiology of Addiction
Emerging research implicates components of NAD+ metabolism and NAD-dependent enzymes in the neurobiology of addiction. Elevating intracellular NAD+ levels could be a potential target for managing addictive behavior and reducing cravings and withdrawal symptoms. This area of study suggests that NAD+ and its related pathways might offer new avenues for anti-addiction interventions, presenting an interesting overlap between metabolic pathways and behavioral health (Braidy, Villalva, & Eeden, 2020).
Pharmacological and Toxicological Aspects
A comprehensive literature review on the safety of high-dose nicotinamide, an amide derivative of nicotinic acid, underscores its wide therapeutic index. Although reversible hepatotoxicity has been reported at very high doses, the drug is generally well tolerated. This review calls for cautious use of high-dose nicotinamide, particularly at adult doses exceeding 3 gm/day, due to its toxic potential, emphasizing the need for supervised medical use (Knip et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEYKVRQQFSXOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridinylmethyl)amino]nicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

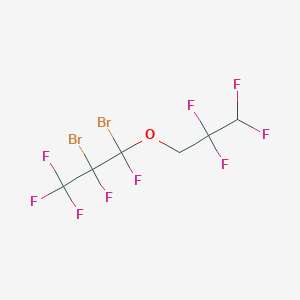

![Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B1350647.png)
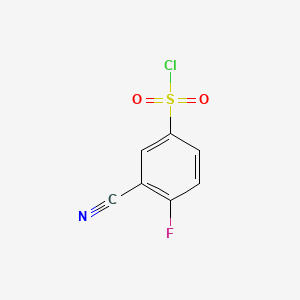
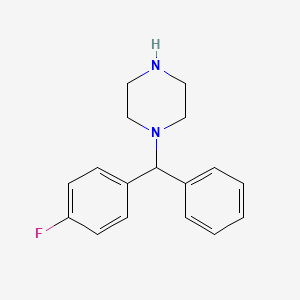
![(1R)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1350652.png)
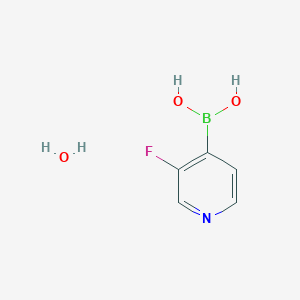
![2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1350659.png)
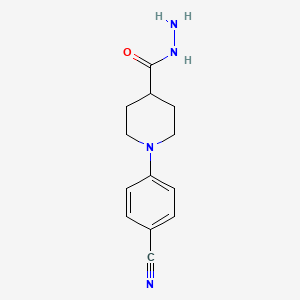
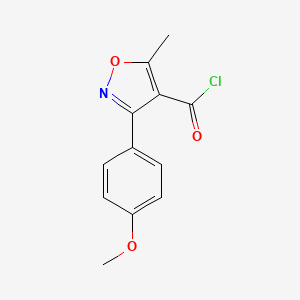

![Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate](/img/structure/B1350666.png)

![4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B1350669.png)